molecular formula C11H24O3 B15346097 Ethanol, 2-(2-(heptyloxy)ethoxy)- CAS No. 25961-87-9

Ethanol, 2-(2-(heptyloxy)ethoxy)-

Cat. No.: B15346097
CAS No.: 25961-87-9
M. Wt: 204.31 g/mol
InChI Key: OVPQPMTZOLCPHB-UHFFFAOYSA-N
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Description

2-(2-Heptoxyethoxy)ethanol is a chemical compound with the molecular formula C₁₄H₃₀O₃. It is a type of glycol ether, which means it contains both ether (R-O-R') and alcohol (R-OH) functional groups. This compound is known for its solvency properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Heptoxyethoxy)ethanol can be synthesized through the reaction of heptanol with ethylene oxide. The reaction typically involves heating heptanol with ethylene oxide in the presence of a catalyst such as a strong acid or base. The reaction conditions include maintaining a temperature range of 100-150°C and a pressure of 1-5 atmospheres.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Heptoxyethoxy)ethanol involves large-scale reactors where heptanol and ethylene oxide are continuously fed into the system. The reaction mixture is continuously stirred and maintained at the required temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Heptoxyethoxy)ethanol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

  • Reduction: The compound can be reduced to form alcohols.

  • Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) are used, often in aqueous solution.

Major Products Formed:

  • Oxidation: Heptanoic acid or heptanal.

  • Reduction: Heptanol.

  • Substitution: Various ethers or alcohols depending on the nucleophile used.

Scientific Research Applications

2-(2-Heptoxyethoxy)ethanol is used in various scientific research applications, including:

  • Chemistry: As a solvent in organic synthesis and purification processes.

  • Biology: In cell culture media and as a component in biochemical assays.

  • Medicine: As a solvent in pharmaceutical formulations and drug delivery systems.

  • Industry: In the production of paints, coatings, and adhesives due to its excellent solvency properties.

Mechanism of Action

The mechanism by which 2-(2-Heptoxyethoxy)ethanol exerts its effects depends on its application. In organic synthesis, it acts as a solvent, stabilizing intermediates and facilitating reactions. In pharmaceutical formulations, it enhances the solubility of active pharmaceutical ingredients, improving their bioavailability.

Molecular Targets and Pathways Involved:

  • Solvent Action: Interacts with solutes to increase their solubility.

  • Bioavailability Enhancement: Affects the permeability of cell membranes, allowing better absorption of drugs.

Comparison with Similar Compounds

  • 2-(2-Ethoxyethoxy)ethanol: Shorter alkyl chain, used in similar applications but with different solvency properties.

  • 2-(2-Butoxyethoxy)ethanol: Intermediate alkyl chain length, used in similar applications but with varying solvency and stability.

Properties

CAS No.

25961-87-9

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

2-(2-heptoxyethoxy)ethanol

InChI

InChI=1S/C11H24O3/c1-2-3-4-5-6-8-13-10-11-14-9-7-12/h12H,2-11H2,1H3

InChI Key

OVPQPMTZOLCPHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCOCCO

Origin of Product

United States

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